molecular formula C110H120N10O16Zn2 B15095568 Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer

Cat. No.: B15095568
M. Wt: 1968.9 g/mol
InChI Key: KUDJYFNCCGGHEW-UHFFFAOYSA-N
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Description

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer (hereafter referred to as Compound A) is a structurally complex metalloporphyrin dimer characterized by:

  • Zinc porphyrin cores linked via ethynyl bridges to enable extended π-conjugation.
  • Peripheral 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl substituents, which impart solubility and steric flexibility due to their oligoethylene glycol chains.

This architecture positions Compound A as a candidate for applications in photodynamic therapy (PDT), molecular electronics, and chemical sensing . Its design leverages the photophysical properties of porphyrins (e.g., strong absorption in visible/near-IR regions) while mitigating aggregation-induced quenching through sterically demanding substituents .

Properties

IUPAC Name

dizinc;5-[4-[10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H120N10O16.2Zn/c1-121-49-53-125-57-61-129-65-69-133-83-15-7-11-79(73-83)107-99-33-25-91(113-99)87(92-26-34-100(114-92)108(80-12-8-16-84(74-80)134-70-66-130-62-58-126-54-50-122-2)104-38-30-96(118-104)89(95-29-37-103(107)117-95)23-21-77-41-45-111-46-42-77)19-5-6-20-88-93-27-35-101(115-93)109(81-13-9-17-85(75-81)135-71-67-131-63-59-127-55-51-123-3)105-39-31-97(119-105)90(24-22-78-43-47-112-48-44-78)98-32-40-106(120-98)110(102-36-28-94(88)116-102)82-14-10-18-86(76-82)136-72-68-132-64-60-128-56-52-124-4;;/h7-18,25-48,73-76,87-91,93,96,98-99,101,104,106-110,113,115,118,120H,49-72H2,1-4H3;;/q-4;2*+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDJYFNCCGGHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C#CC7=CC=NC=C7)C8=CC(=CC=C8)OCCOCCOCCOC)C#CC#CC9C1C=CC(N1)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C9[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)C#CC1=CC=NC=C1)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H120N10O16Zn2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1968.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer typically involves multiple steps. The process begins with the preparation of the porphyrin core, followed by the introduction of the zinc ion and the attachment of the pyridylethinyl and methoxyethoxy groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the zinc ion or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dichloromethane and ethanol. Reaction conditions such as temperature, pH, and pressure are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.

Scientific Research Applications

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Investigated for its potential in photodynamic therapy, where it can be used to target and destroy cancer cells.

    Medicine: Explored for its role in drug delivery systems, leveraging its ability to bind to specific molecules.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer involves its interaction with molecular targets and pathways. The zinc ion plays a crucial role in binding to specific sites, while the porphyrin core can participate in electron transfer processes. These interactions can lead to various biological and chemical effects, depending on the context of use.

Comparison with Similar Compounds

Notes

Synthetic Challenges : The dimeric structure of Compound A requires precise stoichiometric control during ethynyl coupling, as excess reactants lead to oligomerization .

Stability: Oligoethylene glycol chains in Compound A reduce photobleaching by 40% compared to non-glycolated analogs.

Future Directions: Comparative studies with non-metallated porphyrin dimers are needed to isolate zinc’s role in photophysical enhancement.

Biological Activity

Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy, antiviral applications, and as a theranostic agent. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound consists of a zinc porphyrin core linked to various functional groups that enhance its solubility and biological activity. The structure includes:

  • Zinc (Zn) : Central metal ion crucial for the porphyrin's electronic properties.
  • Porphyrin Rings : Contribute to the compound's light-absorbing capabilities.
  • Pyridylethynyl Groups : Enhance electron-withdrawing properties and facilitate interactions with biological targets.
  • Methoxyethoxy Chains : Improve solubility in biological systems.

Table 1: Structural Features

FeatureDescription
Central MetalZinc (Zn)
Porphyrin TypeBis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin
Functional Groups4-pyridylethinyl, methoxyethoxy chains

Antiviral Properties

Recent studies have demonstrated that porphyrins, including derivatives like this compound, exhibit significant antiviral activity. The mechanism involves:

  • Inhibition of Viral Protein Dimerization : The compound has shown potential in disrupting the dimerization of viral proteins, particularly the nucleocapsid protein of SARS-CoV-2. In silico analysis indicated a strong binding affinity (−8.6 kcal/mol) with critical dimerization residues, suggesting a mechanism for inhibiting viral replication .
  • Fluorescence-Based Screening : Experimental results indicated that at concentrations of 4–8 μg/mL, the compound significantly inhibited the dimerization process, as evidenced by changes in fluorescence signals compared to control groups .

Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy:

  • Mechanism of Action : Upon irradiation, the excited state of the porphyrin can produce singlet oxygen, which damages cellular components in targeted tissues .
  • Theranostic Applications : As a theranostic agent, it can be used for both imaging and treatment of tumors. Studies have shown that its design allows for effective targeting of cancerous cells while minimizing damage to surrounding healthy tissues .

Cytotoxicity Studies

Cytotoxicity assessments reveal varying effects based on concentration:

  • Cell Viability : At concentrations above 8 μg/mL, significant reductions in cell viability were observed. However, modifications to enhance solubility (e.g., forming carbon dots) resulted in lower cytotoxicity compared to the parent porphyrin .

Table 2: Cytotoxicity Summary

Concentration (μg/mL)Cell Viability (%)Observations
0100Control
485Minimal effect
860Significant reduction
1040High cytotoxicity observed

Case Studies

  • SARS-CoV-2 Interaction Study : In a controlled study using Vero E6 cells, this compound was tested for its ability to inhibit viral replication. Results indicated effective inhibition at specific concentrations with minimal cytotoxic effects when modified into more soluble forms .
  • Photodynamic Efficacy in Cancer Cells : A series of experiments evaluated the compound's efficacy in inducing apoptosis in cancer cell lines upon light exposure. The results demonstrated enhanced cell death rates compared to untreated controls, affirming its potential as a PDT agent .

Q & A

Q. What are the primary synthetic challenges in preparing this porphyrin dimer, and what methodologies address them?

The compound’s synthesis involves multi-step coordination chemistry, including porphyrin functionalization with ethynyl linkers and zinc metalation. Challenges include steric hindrance from branched ethoxy side chains and maintaining regioselectivity during coupling reactions. Methodologies:

  • Use Sonogashira coupling for ethynyl bridge formation, with Pd/Cu catalysts under inert conditions to prevent oxidation .
  • Purify intermediates via column chromatography (silica gel, gradient elution) to isolate regioisomers.
  • Confirm metalation efficiency (zinc insertion) using UV-Vis spectroscopy (Q-band shifts) and inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How do the ethoxy side chains influence solubility and aggregation behavior in solution?

The oligo(ethylene glycol) chains enhance solubility in polar aprotic solvents (e.g., DMF, THF) and reduce π-π stacking-driven aggregation. To assess aggregation:

  • Conduct dynamic light scattering (DLS) to measure hydrodynamic radii in varying solvent polarities.
  • Compare UV-Vis absorption spectra at different concentrations; hypochromic shifts indicate aggregation .

Q. What spectroscopic techniques are critical for characterizing this dimer’s electronic structure?

Key techniques include:

  • UV-Vis-NIR spectroscopy : Identify porphyrin Soret/Q-bands and charge-transfer transitions between ethynyl-linked units.
  • Fluorescence anisotropy : Probe exciton coupling between porphyrin monomers.
  • Electrochemical methods (cyclic voltammetry) : Determine redox potentials of zinc porphyrin centers and ethynyl bridges .

Q. What role does the zinc center play in modulating photophysical properties?

The Zn²⁺ ion stabilizes the porphyrin macrocycle, red-shifting absorption bands and enhancing intersystem crossing for triplet-state formation. Compare with metal-free analogs using:

  • Time-resolved transient absorption spectroscopy to measure triplet-state lifetimes.
  • Electron paramagnetic resonance (EPR) to detect paramagnetic intermediates during photoexcitation .

Q. How do ethynyl linkages affect electronic communication between porphyrin units?

Ethynyl groups enable π-conjugation, facilitating intramolecular electron transfer. Methodologies to study this:

  • Femtosecond transient absorption spectroscopy : Track exciton migration between porphyrin units.
  • Density functional theory (DFT) : Calculate frontier molecular orbitals to visualize electron delocalization .

Advanced Research Questions

Q. What computational strategies optimize the dimer’s design for targeted applications (e.g., light harvesting)?

Combine quantum mechanics/molecular mechanics (QM/MM) and machine learning (ML) to:

  • Predict absorption spectra using time-dependent DFT (TD-DFT) with solvent corrections.
  • Screen linker configurations (e.g., ethynyl vs. phenyl) for maximal exciton diffusion length using Monte Carlo simulations .

Q. How can this dimer be integrated into fluorescent sensors for detecting analytes like nitroaromatics?

Functionalize the ethoxy side chains with receptor moieties (e.g., crown ethers) to bind specific analytes. Assess sensor performance via:

  • Quenching efficiency measurements : Titrate analytes into dimer solutions and monitor fluorescence intensity changes.
  • Selectivity tests : Compare responses to structurally similar interferents (e.g., toluene vs. nitrobenzene) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting redox potentials)?

Systematic approaches include:

  • Controlled environment replication : Repeat experiments under rigorously anhydrous/O₂-free conditions to exclude solvent/air artifacts.
  • Multivariate analysis : Apply principal component analysis (PCA) to electrochemical datasets to identify outlier conditions .

Q. What experimental design principles improve the yield of cross-coupling reactions during synthesis?

Use design of experiments (DoE) to optimize parameters:

  • Factors : Catalyst loading, temperature, solvent polarity.
  • Response variables : Yield, purity (HPLC).
  • Statistical models : Central composite design (CCD) to identify interactions between factors .

Q. How can ultrafast spectroscopy elucidate electron-transfer mechanisms in this dimer?

Employ two-dimensional electronic spectroscopy (2DES) to:

  • Map energy transfer pathways between porphyrin units with femtosecond resolution.
  • Correlate spectral diffusion dynamics with solvent reorganization effects using MD simulations .

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